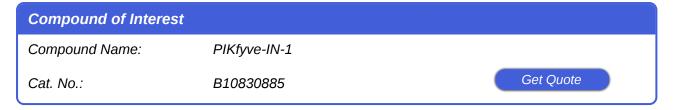


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The Discovery and Development of PIKfyve-IN-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

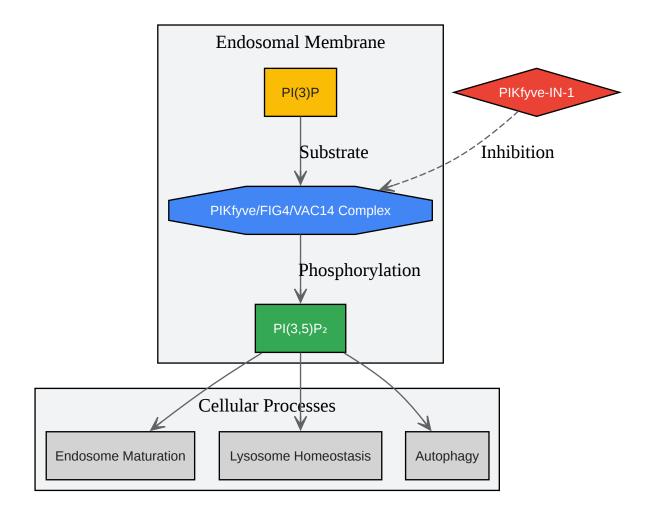
Introduction

PIKfyve, a phosphoinositide kinase, has emerged as a critical regulator of intracellular trafficking and cellular homeostasis. Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid that governs the function of endosomes and lysosomes. Dysregulation of PIKfyve activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery and development of PIKfyve-IN-1, a potent and selective inhibitor of PIKfyve, intended for researchers, scientists, and drug development professionals.

PIKfyve Signaling Pathway

PIKfyve exists in a complex with the phosphatase FIG4 and the scaffolding protein VAC14. This complex tightly regulates the levels of PI(3,5)P₂, which in turn controls various cellular processes including endosome maturation, lysosome fission and fusion, and autophagy. Inhibition of PIKfyve leads to a depletion of PI(3,5)P₂ and an accumulation of its substrate, PI(3)P. This disruption results in the formation of large cytoplasmic vacuoles, a hallmark of PIKfyve inhibition, and impairs autophagic flux, ultimately leading to cell death in certain pathological contexts.





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Caption: PIKfyve Signaling Pathway and Inhibition by PIKfyve-IN-1.

Discovery and Development of PIKfyve-IN-1

The development of **PIKfyve-IN-1** stemmed from medicinal chemistry efforts to identify potent and selective inhibitors of PIKfyve. Structure-activity relationship (SAR) studies of various chemical scaffolds led to the identification of a promising series of compounds. While the exact synthesis of **PIKfyve-IN-1** is proprietary, the general approach involves the coupling of key heterocyclic intermediates, guided by SAR data to optimize potency and drug-like properties. The development of related compounds, such as PIKfyve degraders (e.g., PIK5-12d), has also been reported, utilizing the PIKfyve inhibitor scaffold as a warhead for targeted protein degradation.



Quantitative Data

The following tables summarize the key quantitative data for **PIKfyve-IN-1** and a related degrader, PIK5-12d.

Table 1: In Vitro Potency of PIKfyve-IN-1

Assay Type	Target/Virus	IC50 (nM)	Reference
Enzymatic Assay	PIKfyve	6.9	[1]
NanoBRET Assay	PIKfyve	4.01	[1]
Viral Replication	MHV	23.5	[1]
Viral Replication	SARS-CoV-2	19.5	[1]

Table 2: In Vitro Potency of PIKfyve Degrader PIK5-12d

Parameter	Cell Line	Value	Reference
DC50	VCaP	1.48 nM	[2]
Dmax	VCaP	97.7%	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of **PIKfyve-IN-1** are provided below.

PIKfyve Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the PIKfyve kinase reaction.

Materials:

- Recombinant human PIKfyve enzyme
- PI(3)P substrate

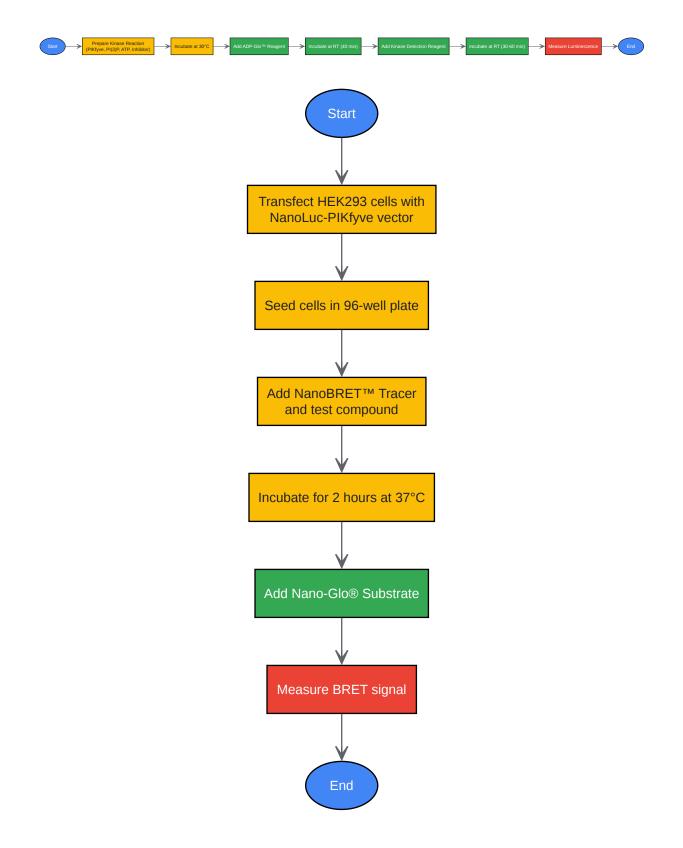


- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (e.g., PIKfyve-IN-1)

Procedure:

- Prepare the kinase reaction buffer containing PI(3)P substrate and the test compound at various concentrations.
- Add the PIKfyve enzyme to initiate the reaction.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- · Measure luminescence using a plate reader.
- Calculate the IC₅₀ values from the dose-response curves.





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